molecular formula C34H41NO4SSi B019279 4'-tert-Butyldimethylsilyl-6-hydroxy Raloxifene CAS No. 174264-46-1

4'-tert-Butyldimethylsilyl-6-hydroxy Raloxifene

Cat. No.: B019279
CAS No.: 174264-46-1
M. Wt: 587.8 g/mol
InChI Key: YYSIXGNGLSNJGQ-UHFFFAOYSA-N
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Description

4’-tert-Butyldimethylsilyl-6-hydroxy Raloxifene is a derivative of Raloxifene, a selective estrogen receptor modulator (SERM). This compound is synthesized by reacting Raloxifene with tert-butyldimethylsilyl chloride. It is primarily used in the synthesis of Raloxifene 6-glucuronide .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 4’-tert-Butyldimethylsilyl-6-hydroxy Raloxifene involves the following steps :

    Reaction of Raloxifene with tert-butyldimethylsilyl chloride: This reaction produces a mixture of compounds, including 4’-tert-Butyldimethylsilyl-6-hydroxy Raloxifene.

    Lewis acid-mediated coupling: The phenol group of 4’-tert-Butyldimethylsilyl-6-hydroxy Raloxifene is coupled with methyl 1,2,3,4-tetra-O-acetyl-D-glucopyranuronate to form a single product with the desired stereochemistry at the anomeric center.

    Heating with lithium hydroxide: The product is heated in dioxane to 60°C, followed by deprotection with tetrabutylammonium fluoride to yield Raloxifene 6-glucuronide.

Industrial Production Methods

While specific industrial production methods for 4’-tert-Butyldimethylsilyl-6-hydroxy Raloxifene are not detailed, the synthesis generally follows the laboratory procedures with scale-up modifications to accommodate larger quantities and ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

4’-tert-Butyldimethylsilyl-6-hydroxy Raloxifene undergoes several types of chemical reactions, including:

    Substitution reactions: The tert-butyldimethylsilyl group can be substituted under specific conditions.

    Coupling reactions: The phenol group can participate in coupling reactions with various reagents.

Common Reagents and Conditions

    tert-Butyldimethylsilyl chloride: Used in the initial synthesis step.

    Lewis acids: Used in the coupling reactions.

    Lithium hydroxide and tetrabutylammonium fluoride: Used in the deprotection steps.

Major Products Formed

The major product formed from these reactions is Raloxifene 6-glucuronide, which is a significant metabolite of Raloxifene .

Scientific Research Applications

4’-tert-Butyldimethylsilyl-6-hydroxy Raloxifene is primarily used in scientific research for the synthesis of Raloxifene 6-glucuronide. This compound is valuable in studies related to:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4’-tert-Butyldimethylsilyl-6-hydroxy Raloxifene is unique due to its role in the synthesis of Raloxifene 6-glucuronide. This specific modification allows for the study of Raloxifene’s metabolism and its tissue-selective effects, providing valuable insights into the pharmacological properties of Raloxifene and its derivatives .

Properties

IUPAC Name

[2-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]-6-hydroxy-1-benzothiophen-3-yl]-[4-(2-piperidin-1-ylethoxy)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H41NO4SSi/c1-34(2,3)41(4,5)39-28-16-11-25(12-17-28)33-31(29-18-13-26(36)23-30(29)40-33)32(37)24-9-14-27(15-10-24)38-22-21-35-19-7-6-8-20-35/h9-18,23,36H,6-8,19-22H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYSIXGNGLSNJGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=CC=C(C=C1)C2=C(C3=C(S2)C=C(C=C3)O)C(=O)C4=CC=C(C=C4)OCCN5CCCCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H41NO4SSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00442305
Record name 4'-tert-Butyldimethylsilyl-6-hydroxy Raloxifene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00442305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

587.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174264-46-1
Record name 4'-tert-Butyldimethylsilyl-6-hydroxy Raloxifene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00442305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution was prepared consisting of 10 g (21.1 mmol) of [2-(4-hydroxyphenyl)-6-hydroxybenzo[b]thien-3-yl][4-[2-(1-piperidinyl)ethoxy]phenyl]methanone and 6 g (49.1 mmol) of dimethylaminopyridine in 700 mL of THF-DMF (6:1)(v/v). This solution was stirred for one hour at ambient temperature and then cooled to 0° C. in an ice bath. To this solution was added 2.9 g (19.3 mmol) of tert-butyl-dimethylsilylchloride. The reaction mixture was stirred under a nitrogen atmosphere and allowed to warm to ambient temperature. After seventy-two hours, the reaction was quenched with the addition of a saturated solution of aqueous NH4Cl. The organic layer was separated and washed with water, brine, and finally dried by filtration through anhydrous Na2SO4 and evaporated to dryness. The crude product was triturated with CH2Cl2, allowed to stand for three hours, and filtered to remove unreacted starting material. This resulting product is a mixture of isomers, which are separated by chromatography on a silica gel column eluted with a linear gradient beginning with CHCl3 and ending with CHCl3 --MeOH (19:1)(v/v). The desired fractions were determined by tlc, combined, and evaporated to dryness. This yielded 5.1 g of the title compound, isolated as a yellow crystalline solid.
Quantity
6 g
Type
reactant
Reaction Step Two
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2.9 g
Type
reactant
Reaction Step Three
Name
THF DMF
Quantity
700 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
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reactant
Reaction Step One
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reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

To a solution of 30 g (58.8 mmol) of 6-hydroxy-2-(4-hydroxyphenyl)benzo[b]thiophen-3-yl 4-[2-(1-piperidinyl)ethoxy]phenyl ketone hydrochloride in 120 mL of anhydrous THF and 60 mL of anhydrous DMF was added 20 mL (144 mmol) of anhydrous triethylamine and 9.75 g (64.7 mmol) of tertbutyldimethylsilyl chloride under a nitrogen atmosphere. The reaction mixture was heated at 60° C. in an oil bath for 4 h and then cooled to room temperature. The solution was diluted with 225 mL of toluene, filtered through a medium glass frit, and concentrated at reduced pressure. The residue was purified by PrepLC (0 to 4% MeOH in CH2Cl2) to give 6.77 g (11.5 mmol, 20%) of a yellow foam.
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
9.75 g
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
225 mL
Type
solvent
Reaction Step Two
Yield
20%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4'-tert-Butyldimethylsilyl-6-hydroxy Raloxifene
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Reactant of Route 5
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Reactant of Route 6
Reactant of Route 6
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